Visamminol-3'-O-glucoside: A Technical Whitepaper
Visamminol-3'-O-glucoside: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Visamminol-3'-O-glucoside is a naturally occurring chromone glycoside that has been identified in plant species such as Saposhnikovia divaricata and Eranthis longistipitata.[1][2] This document provides a comprehensive technical overview of visamminol-3'-O-glucoside, including its chemical and physical properties, a detailed experimental protocol for its isolation and purification, and an analysis of its known and potential biological activities. The available data on its weak cytotoxic effects against specific cancer cell lines are presented. Furthermore, based on studies of structurally related compounds, potential signaling pathways, particularly those related to anti-inflammatory and antioxidant activities, are proposed and illustrated. This whitepaper is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this natural compound.
Chemical and Physical Properties
Visamminol-3'-O-glucoside is a complex organic molecule with the chemical formula C21H26O10.[1][3] It is classified as a chromone glycoside, consisting of a visamminol aglycone linked to a glucose moiety. The systematic IUPAC name for this compound is (2S)-4-hydroxy-7-methyl-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one.[1]
Table 1: Chemical and Physical Data for Visamminol-3'-O-glucoside
| Property | Value | Reference(s) |
| CAS Number | 2254096-98-3 | [1][3][4] |
| Molecular Formula | C21H26O10 | [1][3][4] |
| Molecular Weight | 438.43 g/mol | [1][5] |
| IUPAC Name | (2S)-4-hydroxy-7-methyl-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one | [1] |
| Appearance | Powder | [1][5] |
| Purity | >98% (Commercially available) | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
| Storage | Desiccate at -20°C | [5] |
Isolation and Purification Protocol
The following protocol for the isolation and purification of visamminol-3'-O-glucoside is adapted from the methodology described by Erst et al. (2021) for the investigation of chemical constituents from Eranthis longistipitata.
Plant Material and Extraction
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Plant Material: Air-dried and powdered tubers of Eranthis longistipitata.
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Extraction: The powdered plant material is extracted with chloroform at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude chloroform extract.
Chromatographic Purification
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Initial Column Chromatography: The crude chloroform extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a high concentration of n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
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Fraction Pooling: Fractions with similar TLC profiles are pooled together. Fractions containing the target compound are identified by comparison with a reference standard if available, or by subsequent analytical methods.
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Preparative High-Performance Liquid Chromatography (HPLC): The pooled fractions containing visamminol-3'-O-glucoside are further purified by preparative HPLC.
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Column: A reversed-phase C18 column is typically used.
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Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system for the separation of such compounds.
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Detection: UV detection at a wavelength determined by the chromophore of the molecule (e.g., 254 nm or 280 nm).
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Final Purification and Characterization: The purified fraction corresponding to visamminol-3'-O-glucoside is collected, and the solvent is evaporated. The purity and identity of the isolated compound are confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Biological Activity
Cytotoxic Activity
Visamminol-3'-O-glucoside has been reported to exhibit weak cytotoxic activity against several human cancer cell lines. The available quantitative data is summarized in the table below.
Table 2: In Vitro Cytotoxicity of Visamminol-3'-O-glucoside
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| PC-3 | Prostate Cancer | 93.91 | [2] |
| SK-OV-3 | Ovarian Cancer | >100 | [2] |
| H460 | Lung Cancer | >100 | [2] |
The data indicates that visamminol-3'-O-glucoside has limited direct cytotoxicity against the tested cancer cell lines at concentrations up to 100 µM.
Potential Signaling Pathways and Mechanism of Action
While specific signaling pathways for visamminol-3'-O-glucoside have not been elucidated, studies on the structurally similar compound, 4'-O-β-D-glucosyl-5-O-methylvisamminol (GOMV), provide insights into its potential mechanisms of action, particularly in the context of anti-inflammatory and antioxidant effects.
Proposed Anti-inflammatory and Antioxidant Signaling Pathway
Based on the activity of GOMV, it is hypothesized that visamminol-3'-O-glucoside may exert anti-inflammatory and antioxidant effects through the modulation of the NRF2/ARE signaling pathway.
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Anti-inflammatory Action: In response to inflammatory stimuli such as lipopolysaccharide (LPS), macrophages produce pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2), synthesized by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) respectively. GOMV has been shown to suppress the expression of iNOS and COX-2. It is plausible that visamminol-3'-O-glucoside could act similarly, thereby reducing the production of these inflammatory molecules.
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Antioxidant Action: The transcription factor NRF2 is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, NRF2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for phase II detoxifying and antioxidant enzymes. GOMV has been demonstrated to activate the NRF2/ARE pathway. Visamminol-3'-O-glucoside may also possess the ability to induce the expression of these cytoprotective genes, enhancing the cell's capacity to neutralize reactive oxygen species (ROS).
Conclusion and Future Directions
Visamminol-3'-O-glucoside is a natural product with a well-defined chemical structure. While its direct biological activities are not extensively studied, preliminary data suggests weak cytotoxicity against some cancer cell lines. The primary value of this compound for future research may lie in its potential anti-inflammatory and antioxidant properties, as suggested by studies on structurally related molecules.
Future research should focus on:
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Comprehensive Biological Screening: Evaluating the anti-inflammatory, antioxidant, antiviral, and other biological activities of visamminol-3'-O-glucoside in a variety of in vitro and in vivo models.
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Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of visamminol-3'-O-glucoside to identify key structural features responsible for its biological activity and to potentially develop more potent derivatives.
This technical guide provides a solid foundation for initiating further investigation into the therapeutic potential of visamminol-3'-O-glucoside.
References
- 1. visamminol-3'-O-glucoside | 次级代谢物 | MCE [medchemexpress.cn]
- 2. Antiviral activities of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promising Antiviral Activities of Natural Flavonoids against SARS-CoV-2 Targets: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.dongguk.edu [pure.dongguk.edu]
- 5. 4'-O-β-D-Glucosyl-5-O-Methylvisamminol Attenuates Pro-Inflammatory Responses and Protects against Oxidative Damages - PubMed [pubmed.ncbi.nlm.nih.gov]
